

Antifungal Spectrum of 17-Hydroxyventuricidin A: A Technical Overview

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Compound of Interest

Compound Name: 17-Hydroxyventuricidin A

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Abstract

17-Hydroxyventuricidin A, a macrolide antibiotic isolated from *Streptomyces* species, has demonstrated notable antifungal properties. This technical guide provides a comprehensive overview of the known antifungal spectrum of **17-Hydroxyventuricidin A**, its mechanism of action, and detailed experimental protocols for assessing its antifungal activity. While qualitative data confirms its efficacy against specific fungal pathogens, quantitative data, such as Minimum Inhibitory Concentrations (MICs), remain to be fully elucidated in publicly available literature. The primary molecular target of the broader venturicidin class of antifungals is the F_0 subunit of ATP synthase, a critical enzyme in cellular energy metabolism, presenting a key pathway for its inhibitory action.

Antifungal Spectrum

17-Hydroxyventuricidin A has been identified as an antimicrobial compound with a defined, albeit not quantitatively detailed, spectrum of antifungal activity. Its inhibitory effects have been confirmed against both filamentous fungi and yeasts.

Table 1: Qualitative Antifungal Spectrum of 17-Hydroxyventuricidin A

Fungal Species	Type	Activity Confirmed	Quantitative Data (MIC)	Reference
Verticillium dahlia	Filamentous Fungus	Yes	Not Available	[1][2]
Fusarium sp.	Filamentous Fungus	Yes	Not Available	[1][2]
Candida tropicalis R2 CIP203	Yeast	Yes	Not Available	[1]

Note: While the inhibitory activity of **17-Hydroxyventuricidin A** against the listed fungal species has been documented, specific Minimum Inhibitory Concentration (MIC) values are not provided in the referenced literature. Further research is required to quantify the potency of this compound against a broader range of fungal pathogens. For context, a related compound, Venturicidin A, has reported EC₅₀ values of 1.08 µg/mL against Botrytis cinerea and 3.69 µg/mL against Fusarium graminearum.[3][4]

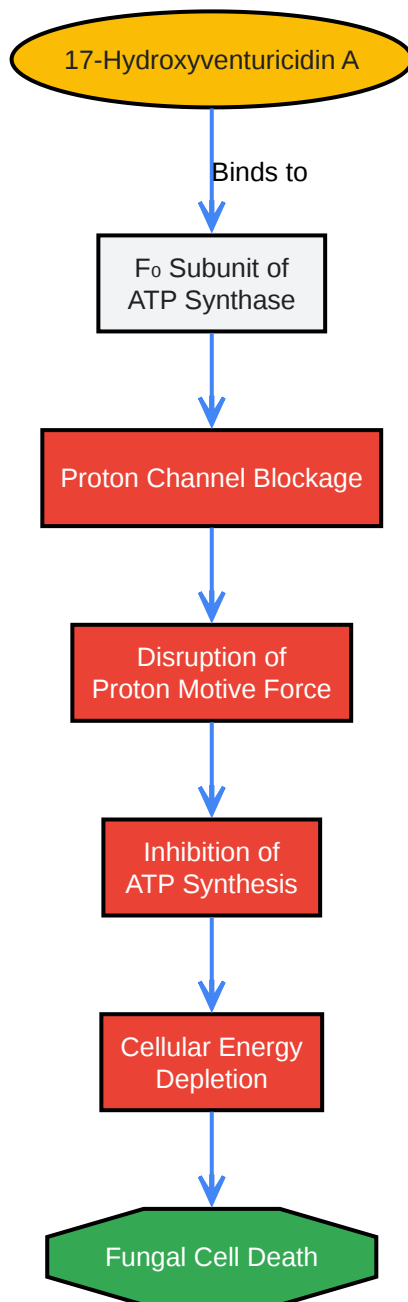
Mechanism of Action: Inhibition of ATP Synthase

The antifungal activity of the venturicidin class of macrolides is attributed to their specific interaction with the F₀ subunit of the mitochondrial F₁F₀-ATP synthase. This enzyme is fundamental to cellular energy production, catalyzing the synthesis of ATP from ADP and inorganic phosphate through a proton motive force.

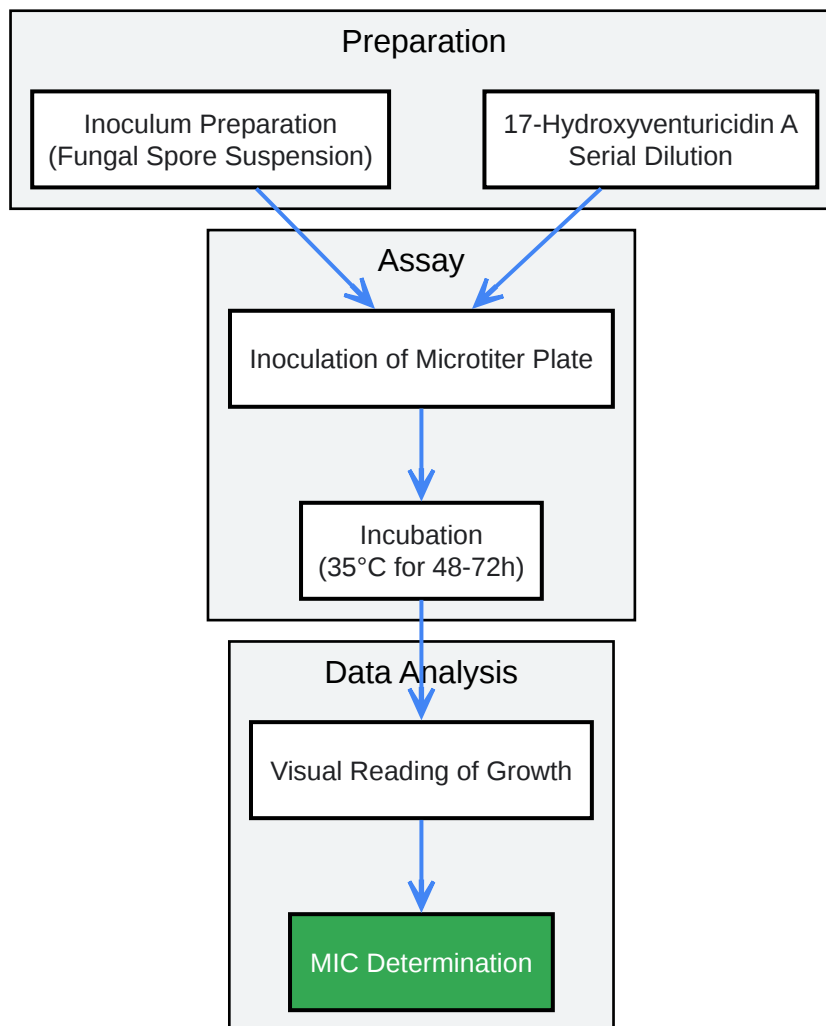
By binding to the F₀ proton channel, venturicidins effectively block the translocation of protons, thereby inhibiting the synthesis of ATP. This disruption of the cell's primary energy currency leads to a cascade of metabolic failures and ultimately results in fungal cell death.

Signaling Pathway of 17-Hydroxyventuricidin A Action

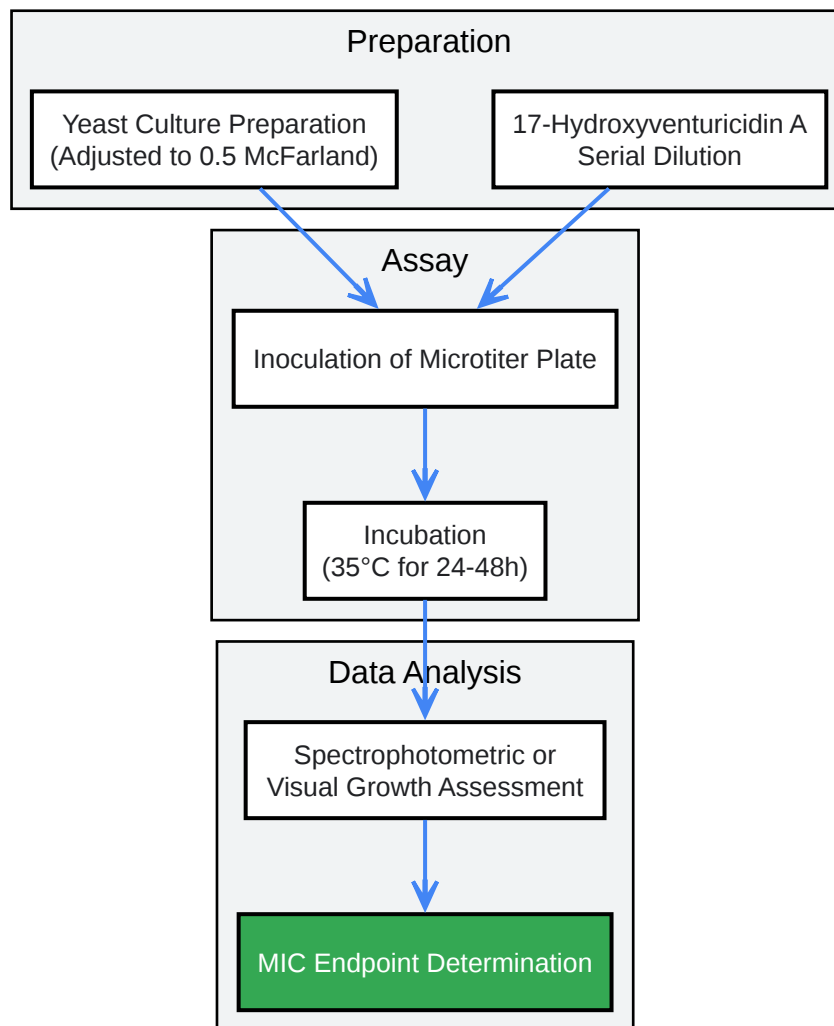
Mechanism of Action: Inhibition of F-Type ATP Synthase



Workflow for Filamentous Fungi Susceptibility Testing



Workflow for Yeast Susceptibility Testing



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